2-Chloro-4-isopropylthiazole
Description
2-Chloro-4-isopropylthiazole is a heterocyclic organic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of a chlorine atom and an isopropyl group attached to the thiazole ring makes this compound unique and of interest in various scientific fields.
Properties
IUPAC Name |
2-chloro-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALXWBEFRTJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-isopropylthiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents under controlled conditions. One common method includes the chlorination of 4-isopropylthiazole using thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the thiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. Common reagents and conditions include:
| Reagent | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent (e.g., DMF), heat | 2-Amino-4-isopropylthiazole |
| Thiols (e.g., RSH) | Base (e.g., NaH), THF, room temperature | 2-Mercapto-4-isopropylthiazole |
| Alkoxides (e.g., RO⁻) | Reflux in ethanol | 2-Alkoxy-4-isopropylthiazole |
These reactions typically follow an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient thiazole ring .
Oxidation and Reduction
The thiazole ring and substituents may undergo redox transformations:
Oxidation
-
Sulfur oxidation :
-
With H₂O₂ or m-CPBA, the sulfur atom can form sulfoxides or sulfones.
-
Example:
-
Reduction
-
Ring reduction :
-
Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), the thiazole ring can be partially reduced to dihydrothiazole derivatives.
-
Ring Functionalization and Condensation
The methyl and isopropyl groups may participate in:
-
Friedel-Crafts alkylation : With Lewis acids (e.g., AlCl₃), forming fused aromatic systems.
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Cyclocondensation : With nitriles or hydrazines to form triazoles or pyrimidines .
Comparative Reactivity of Analogous Compounds
Data from structurally related chloro-thiazoles (e.g., 6-chloro-1,3-benzothiazole ):
| Reaction | Conditions | Product |
|---|---|---|
| NaOH-mediated hydrolysis | Reflux, aqueous base | Ring-contracted triazolo derivatives |
| NaN₃ treatment | DMF, pyridine, 80°C | Tetrazolo-triazolo fused systems |
These pathways suggest potential for ring contraction or fusion in 2-chloro-4-isopropylthiazole under similar conditions .
Limitations and Research Gaps
No peer-reviewed studies directly investigating this compound were identified in the provided sources. The above analysis derives from:
Experimental validation is required to confirm reactivity patterns for this specific compound.
Proposed Reaction Pathways
A hypothetical synthesis route for functionalized derivatives:
textThis compound │ ├──NH₃, DMF, Δ → 2-Amino-4-isopropylthiazole │ ├──m-CPBA, CH₂Cl₂ → Sulfoxide derivative │ └──LiAlH₄, Et₂O → Dihydrothiazole intermediate
Scientific Research Applications
2-Chloro-4-isopropylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of reactive sites allow it to interact with enzymes, receptors, and other biomolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Chloro-4-isopropylthiazole can be compared with other thiazole derivatives, such as:
2-Methyl-4-isopropylthiazole: Similar structure but with a methyl group instead of a chlorine atom.
2-Chloro-4-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
4-Isopropylthiazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
Biological Activity
2-Chloro-4-isopropylthiazole is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, a study reported that derivatives of thiazoles exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and HCT-116 (colon cancer) cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.31 ± 0.43 |
| Thiazole Derivative A | HCT-116 | 4.57 ± 0.85 |
| Thiazole Derivative B | PC12 | 9.86 ± 0.78 |
The mechanism of action often involves apoptosis through modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study synthesized various thiazole derivatives and assessed their efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus (MRSA) | 3.91 |
| Thiazole Derivative C | E. coli | 7.81 |
| Thiazole Derivative D | P. aeruginosa | 5.00 |
The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents in treating infections .
Anticonvulsant Activity
Recent research has also explored the anticonvulsant effects of thiazole derivatives, including this compound. These compounds have shown promise in reducing seizure activity in animal models.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| This compound | MES | 24.38 |
| Thiazole Derivative E | scPTZ | 88.23 |
The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence anticonvulsant efficacy, making it a target for further drug development .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated a series of thiazoles for their cytotoxic effects against HepG2 cells, revealing that those with halogen substitutions exhibited enhanced activity, with IC50 values ranging from low micromolar concentrations .
- Antimicrobial Screening : In a comprehensive screening of synthesized thiazoles, several compounds demonstrated MIC values significantly lower than traditional antibiotics against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
- Anticonvulsant Research : In animal models, thiazole derivatives were tested for seizure protection, with some compounds showing protective effects comparable to established anticonvulsants like ethosuximide .
Q & A
Q. What are the recommended computational methods for predicting the electronic properties of 2-chloro-4-isopropylthiazole, and how do they compare in accuracy?
Density functional theory (DFT) methods, such as the B3-LYP functional, are widely used due to their balance of computational efficiency and accuracy in modeling electronic structures. The B3-LYP functional incorporates gradient-corrected exchange-energy approximations to improve asymptotic behavior, which is critical for studying electron density and correlation energies in heterocyclic compounds like this compound . For higher precision, hybrid functionals (e.g., QCISD) or basis sets like 6-311G(df,p) are recommended, though they require greater computational resources .
Q. How can vibrational spectroscopy be optimized to distinguish structural isomers of thiazole derivatives?
Harmonic vibrational frequency calculations using DFT (e.g., B3-PW91/6-31G(d)) paired with scaling factors (0.96–0.98 for mid-frequency regions) reduce discrepancies between theoretical and experimental spectra. Focus on low-frequency modes (e.g., C-Cl stretching at 500–600 cm⁻¹) to differentiate isomers, as these regions are sensitive to substituent positioning. Experimental validation via FT-IR or Raman spectroscopy should follow, with attention to solvent effects and temperature-dependent shifts .
Q. What experimental protocols are effective for synthesizing this compound while minimizing byproducts?
A two-step approach is typical:
- Step 1 : Condensation of isobutyryl chloride with thiourea to form the thiazole core.
- Step 2 : Chlorination using PCl₃ or SOCl₂ under inert atmosphere (N₂/Ar) at 60–80°C. Monitor reaction progress via GC-MS to detect intermediates like 4-isopropylthiazole. Purification via column chromatography (silica gel, hexane/ethyl acetate) reduces halogenated byproducts. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for chlorinating agents) .
Q. How should stability studies be designed to assess the degradation pathways of this compound under varying storage conditions?
Accelerated stability testing under ICH guidelines:
- Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months), and photolytic stress (ICH Q1B).
- Analysis : HPLC-MS to track degradation products (e.g., hydrolysis of the chloro group to hydroxyl derivatives). Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Note that moisture and UV exposure significantly accelerate decomposition .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics of this compound be resolved?
Discrepancies often arise from solvent polarity or catalyst interactions. For example, nucleophilic substitution rates vary in polar aprotic solvents (DMSO vs. DMF). To resolve contradictions:
- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading).
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables causing divergence.
- Computational Validation : Compare transition-state energies (DFT) with experimental activation parameters .
Q. What strategies improve the accuracy of QSAR models for this compound derivatives in drug discovery?
- Descriptor Selection : Include electronic parameters (HOMO/LUMO energies, electrostatic potential maps) and steric factors (molar refractivity, Taft constants).
- Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets.
- Hybrid Models : Combine DFT-derived descriptors with experimental logP values to enhance predictive power for bioavailability .
Q. How can advanced spectroscopic techniques (e.g., 2D-NMR) elucidate tautomeric equilibria in this compound solutions?
- HSQC and NOESY : Map proton-carbon correlations to identify tautomeric forms (e.g., thione-thiol equilibria).
- Variable-Temperature NMR : Monitor chemical shift changes (Δδ) to calculate equilibrium constants (Keq) and ΔG.
- Solvent Titration : Assess polarity effects on tautomer distribution (e.g., D₂O vs. CDCl₃) .
Q. What methodologies are critical for detecting trace impurities in this compound batches intended for pharmacological studies?
- LC-HRMS : Use high-resolution mass spectrometry with C18 columns (3 µm particle size) and 0.1% formic acid in mobile phases.
- Impurity Profiling : Synthesize suspected impurities (e.g., 4-isopropylthiazole, chloromethyl byproducts) as reference standards.
- Validation : Follow ICH Q3A guidelines for identification thresholds (0.10% for APIs) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
